2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzofuran and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the intermediate with 2-hydroxy-5-methylphenyl acetamide under controlled conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Scientific Research Applications
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The benzofuran and triazole rings are crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
When compared to similar compounds, 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide stands out due to its unique combination of structural features:
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but with a chloro substituent, which may alter its reactivity and biological activity.
2-{[4-Benzyl-5-(4-bromophenoxy)methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide: Contains a benzyl group and bromophenoxy substituent, leading to different chemical properties.
This detailed overview provides a comprehensive understanding of this compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H20N4O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-3-25-20(18-11-14-6-4-5-7-17(14)28-18)23-24-21(25)29-12-19(27)22-15-10-13(2)8-9-16(15)26/h4-11,26H,3,12H2,1-2H3,(H,22,27) |
InChI Key |
IATFZRDUCFLTEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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